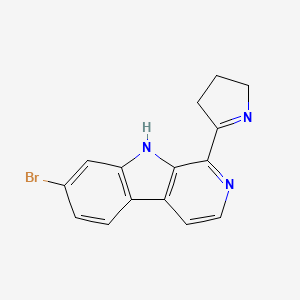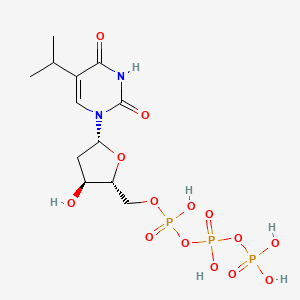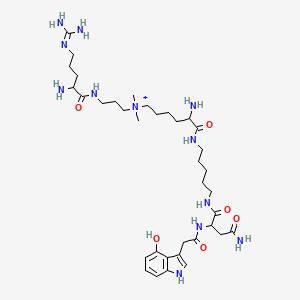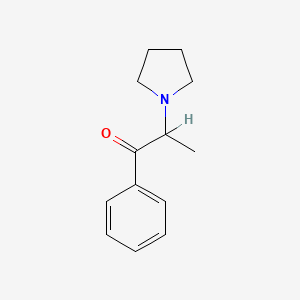
alpha-Pyrrolidinopropiophenone
Descripción general
Descripción
Alpha-Pyrrolidinopropiophenone (α-PPP) is a stimulant drug . It is similar in structure to the appetite suppressant diethylpropion and has analogous effects in animals . It has been detected by laboratories in Germany as an ingredient in “ecstasy” tablets seized by law enforcement authorities .
Synthesis Analysis
While there is limited information available on the synthesis of α-PPP, it is known that pyrovalerone derivatives, including α-PPP, have been synthesized for research purposes .Molecular Structure Analysis
The molecular formula of α-PPP is C13H17NO . The average mass is 203.280 Da and the monoisotopic mass is 203.131012 Da .Chemical Reactions Analysis
The metabolism of α-PPP in humans involves two major metabolic pathways . One pathway involves the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol (OH-α-PPP), which is then partly followed by conjugation to its glucuronide . The other pathway involves the oxidation at the 2"-position of the pyrrolidine ring to α-(2"-oxo-pyrrolidino)valerophenone (2"-oxo-α-PPP) via the putative intermediate α-(2"-hydroxypyrrolidino)valerophenone (2"-OH-α-PPP) .Physical And Chemical Properties Analysis
α-PPP is a beige powder . The molecular formula is C13H17NO and the molar mass is 203.285 g·mol −1 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Detection Techniques
Metabolism in Animal Models : α-Pyrrolidinopropiophenone (PPP) is extensively metabolized in rat models. Metabolic pathways include hydroxylation of the pyrrolidine ring, dehydrogenation to the corresponding lactam, hydroxylation of the aromatic ring, and dealkylation to primary amines. These metabolic processes are crucial for understanding the drug's interaction within biological systems (Springer, Fritschi, & Maurer, 2003).
Toxicological Detection : The development of toxicological detection procedures for PPP in urine using gas chromatography-mass spectrometry (GC-MS) is a significant advancement. This allows for the identification of metabolites, which is essential for forensic and medical purposes (Springer, Peters, Fritschi, & Maurer, 2002).
Enzyme Involvement and Kinetics
- Cytochrome P450 Enzymes : Understanding the specific human hepatic cytochrome P450 enzymes involved in the metabolism of PPP is crucial for predicting its interactions with other substances and for personalized medicine. Key enzymes like CYP2C19 and CYP2D6 play a significant role in PPP's biotransformation (Springer et al., 2003).
Safety And Hazards
Direcciones Futuras
Given the increasing prevalence of novel psychoactive substances (NPSs), including pyrovalerone derivatives like α-PPP, these substances warrant special attention from healthcare specialists . Future research should focus on whether the metabolites of α-pyrrolidinophenones contribute to their central actions and/or side effects . As the designer drug subculture continues to evolve, new α-pyrrolidinophenone derivatives will undoubtedly appear .
Propiedades
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJAQRFIJAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897462 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pyrrolidinopropiophenone | |
CAS RN |
19134-50-0 | |
| Record name | α-Pyrrolidinopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19134-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Pyrrolidinopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019134500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DP8CH58H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



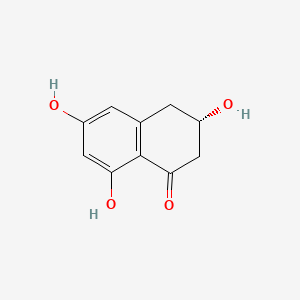
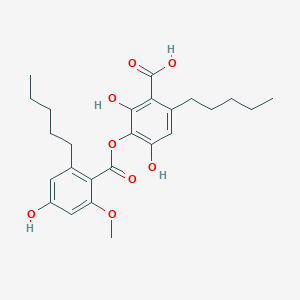
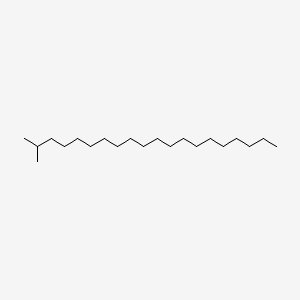
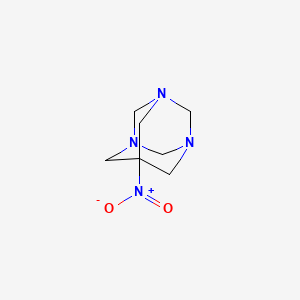
![5,6-dimethyl-N-(3-pyridinylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1218249.png)
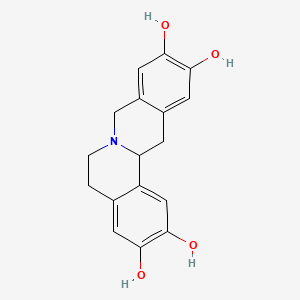

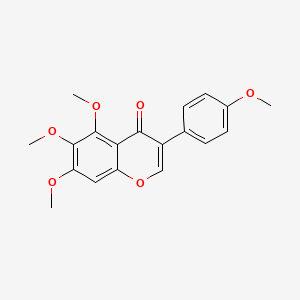
![4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid](/img/structure/B1218254.png)
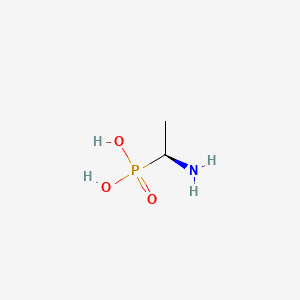
![But-2-enedioic acid;5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate](/img/structure/B1218257.png)
